molecular formula C9H12N2O B14876638 6-Cyclobutyl-5-methylpyrimidin-4-ol

6-Cyclobutyl-5-methylpyrimidin-4-ol

Cat. No.: B14876638
M. Wt: 164.20 g/mol
InChI Key: WSZKDNUITJFAQO-UHFFFAOYSA-N
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Description

6-Cyclobutyl-5-methylpyrimidin-4-ol is a pyrimidine derivative characterized by the presence of a cyclobutyl group at the 6-position and a methyl group at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclobutyl-5-methylpyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with 2,4-pentanedione in the presence of a suitable catalyst to form the pyrimidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-5-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The methyl and cyclobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of 6-Cyclobutyl-5-methylpyrimidin-4-one.

    Reduction: Formation of 6-Cyclobutyl-5-methylpyrimidine.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Cyclobutyl-5-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 6-Cyclobutyl-5-methylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Cyclobutyl-2-methylpyrimidin-4-ol
  • 6-Cyclobutyl-5-ethylpyrimidin-4-ol
  • 6-Cyclobutyl-5-methylpyrimidin-2-ol

Comparison: 6-Cyclobutyl-5-methylpyrimidin-4-ol is unique due to the specific positioning of the cyclobutyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-cyclobutyl-5-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H12N2O/c1-6-8(7-3-2-4-7)10-5-11-9(6)12/h5,7H,2-4H2,1H3,(H,10,11,12)

InChI Key

WSZKDNUITJFAQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CNC1=O)C2CCC2

Origin of Product

United States

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